Methyl 2-chlorooctadecanoate
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Overview
Description
Methyl 2-chlorooctadecanoate is an organic compound with the molecular formula C19H37ClO2. It is an ester derived from 2-chlorooctadecanoic acid and methanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorooctadecanoate can be synthesized through the esterification of 2-chlorooctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chlorooctadecanoic acid or ketones.
Reduction: Formation of 2-chlorooctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chlorooctadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chlorooctadecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The ester group can undergo hydrolysis to release 2-chlorooctadecanoic acid, which may then participate in various biochemical pathways. The chlorine atom in the compound can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl octadecanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 2-bromooctadecanoate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Methyl 2-fluorooctadecanoate:
Uniqueness: Methyl 2-chlorooctadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and industrial applications where such properties are desired.
Properties
IUPAC Name |
methyl 2-chlorooctadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18H,3-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHUNXPPDBGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341353 |
Source
|
Record name | Methyl 2-chlorooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41753-99-5 |
Source
|
Record name | Methyl 2-chlorooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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